sEH Inhibitory Potency: Parent Chalcone Oxide vs. 4-Fluoro and 4-Phenyl Substituted Analogs in a Single Comparative Study
In a direct head-to-head comparison using recombinant rat sEH and rat liver/inflammatory cell cytosol with trans-diphenylpropene oxide (tDPPO) as substrate, chalcone oxide (parent) exhibited an IC₅₀ of 40 µM. Under identical conditions, 4-fluorochalcone oxide yielded an IC₅₀ of 8 µM and 4-phenylchalcone oxide yielded an IC₅₀ of 0.4 µM [1]. The parent compound is therefore 5-fold less potent than the 4-fluoro analog and 100-fold less potent than the 4-phenyl analog. This wide potency range means the parent is optimally suited as a low-potency reference inhibitor for assay validation and SAR baseline studies, where excessive potency (as seen with 4-phenylchalcone oxide) can mask partial inhibition or competitive displacement effects.
| Evidence Dimension | sEH/cEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 40 µM (chalcone oxide) |
| Comparator Or Baseline | 4-fluorochalcone oxide IC₅₀ = 8 µM; 4-phenylchalcone oxide IC₅₀ = 0.4 µM |
| Quantified Difference | 5-fold less potent than 4-fluoro analog; 100-fold less potent than 4-phenyl analog |
| Conditions | Recombinant rat sEH and rat liver/inflammatory cell cytosol; substrate: trans-diphenylpropene oxide (tDPPO); Draper & Hammock 1999 |
Why This Matters
The parent compound's intermediate potency (40 µM) provides a wider dynamic range for inhibition screening and competitive binding assays compared to sub-micromolar substituted analogs, reducing the risk of stoichiometric titration artifacts at typical screening concentrations.
- [1] Draper AJ, Hammock BD. Soluble epoxide hydrolase in rat inflammatory cells is indistinguishable from soluble epoxide hydrolase in rat liver. Toxicol Sci. 1999;50(1):30-38. doi:10.1093/toxsci/50.1.30. PMID: 10445750. View Source
